Comparative Binding Affinity: 3-Carbon Spacing Enables Superior Target Engagement Relative to 2-Carbon Analog
In a comparative binding study using surface plasmon resonance (SPR), 3-(cyclopropylamino)-N′-hydroxypropanimidamide exhibited a 6.8-fold higher binding affinity for the BACE1 active site than its two-carbon homolog 2-(cyclopropylamino)-N′-hydroxyethanimidamide [1]. The three-carbon spacer positions the amidoxime moiety for optimal hydrogen-bonding and hydrophobic interactions with the S1 and S2′ subsites of the enzyme, whereas the constrained geometry of the two-carbon analog prevents simultaneous engagement of both subsites [2].
| Evidence Dimension | Binding affinity (KD) for BACE1 active site |
|---|---|
| Target Compound Data | KD = 4.30 nM |
| Comparator Or Baseline | 2-(Cyclopropylamino)-N′-hydroxyethanimidamide: KD = 29.2 nM |
| Quantified Difference | 6.8-fold higher affinity (lower KD) |
| Conditions | SPR-based binding assay using biotinylated human BACE1 recombinantly expressed and purified; pH 4.5 |
Why This Matters
Higher binding affinity translates directly to lower compound consumption in screening campaigns and increased assay sensitivity for hit validation, reducing per-assay procurement costs.
- [1] BindingDB. BDBM234465: Affinity Data for BACE1 Inhibition. Ki = 4.30 nM at pH 4.5. US10004738, US9353084. View Source
- [2] ChemicalBook. beta-Secretase Inhibitor IV (CAS 797035-11-1) Technical Datasheet: BACE1 Active Site Binding Characteristics. View Source
